molecular formula C18H16N2O3 B1633821 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B1633821
M. Wt: 308.3 g/mol
InChI Key: YJRCRVCDXXUREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole core is then formylated at the 3-position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).

    Acetamide Formation: The formylated indole is then reacted with 2-methoxyaniline to form the desired acetamide derivative. This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-carboxyindol-1-yl)-N-(2-methoxyphenyl)acetamide.

    Reduction: 2-(3-hydroxymethylindol-1-yl)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formylindol-1-yl)acetamide: Lacks the methoxyphenyl group, which may affect its biological activity and solubility.

    N-(2-methoxyphenyl)acetamide: Lacks the indole core, which is crucial for its biological activity.

    2-(3-formylindol-1-yl)-N-phenylacetamide: Similar structure but without the methoxy group, which may influence its reactivity and interactions.

Uniqueness

2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both the formylindole core and the methoxyphenyl group. This combination may result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H16N2O3/c1-23-17-9-5-3-7-15(17)19-18(22)11-20-10-13(12-21)14-6-2-4-8-16(14)20/h2-10,12H,11H2,1H3,(H,19,22)

InChI Key

YJRCRVCDXXUREA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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